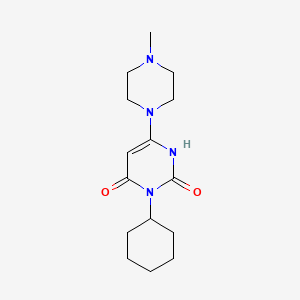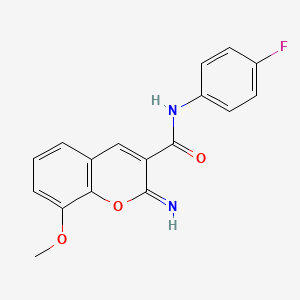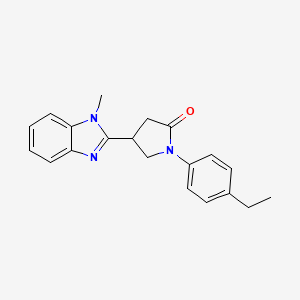
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (also known as MTP-dione) is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its ability to interact with a variety of biomolecules, making it a useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
MTP-dione has been studied for its potential applications in scientific research. It has been found to interact with a variety of biomolecules, including proteins, enzymes, and nucleic acids. This makes it a useful tool for researchers studying these molecules. For example, it has been used to study the structure and function of proteins, as well as to study the interaction between proteins and other biomolecules. It has also been used to study the regulation of gene expression, as well as to study the effects of drugs on biological systems.
Wirkmechanismus
MTP-dione has been found to interact with a variety of biomolecules through a number of different mechanisms. It has been found to interact with proteins through electrostatic interactions, hydrophobic interactions, and hydrogen bonding. It has also been found to interact with nucleic acids through electrostatic interactions, hydrogen bonding, and van der Waals interactions. These interactions allow MTP-dione to bind to and interact with a variety of biomolecules, making it a useful tool for researchers.
Biochemical and Physiological Effects
MTP-dione has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, as well as an inhibitory effect on the activity of certain proteins. It has also been found to have an effect on the regulation of gene expression, as well as on the activity of certain hormones. Additionally, it has been found to have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MTP-dione has several advantages when used in laboratory experiments. It is relatively simple to synthesize, and is readily available from chemical suppliers. Additionally, it has been found to interact with a variety of biomolecules, making it a useful tool for researchers. However, there are also some limitations to its use in laboratory experiments. It can be difficult to control the concentration of MTP-dione in a solution, as its solubility is relatively low. Additionally, it can be difficult to control the specificity of its interaction with biomolecules, as it has been found to interact with a variety of different molecules.
Zukünftige Richtungen
MTP-dione has a number of potential future applications in scientific research. It could be used to study the structure and function of proteins, as well as to study the interaction between proteins and other biomolecules. It could also be used to study the regulation of gene expression, as well as to study the effects of drugs on biological systems. Additionally, it could be used to study the metabolism of certain drugs, as well as the absorption and distribution of certain drugs. Finally, it could be used to study the effects of certain hormones on biological systems.
Synthesemethoden
MTP-dione is synthesized by reacting 4-methylpiperazine with cyclohexanone in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 100-120°C, and yields a product that is a white crystalline solid. The reaction is relatively simple and can be carried out in a laboratory setting with readily available chemicals.
Eigenschaften
IUPAC Name |
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-17-7-9-18(10-8-17)13-11-14(20)19(15(21)16-13)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQRSLROLVMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)
![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)

![N-[(furan-2-yl)methyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B6579255.png)
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)
![5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B6579263.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B6579276.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B6579280.png)
![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6579305.png)